molecular formula C36H33NO3 B6363227 2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid CAS No. 1253527-62-6

2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid

Cat. No.: B6363227
CAS No.: 1253527-62-6
M. Wt: 527.6 g/mol
InChI Key: JVZHLWVPJLNZPL-UHFFFAOYSA-N
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Description

“2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid” is a complex organic compound . It is a derivative of Hydroxyphenylacetic Acid and has aldose reductase inhibitory activities . It can also be used for the synthesis of Asperphenamate derivatives, which have antitumor activity .


Synthesis Analysis

The synthesis of such complex organic compounds often involves multiple steps and various reagents. One common method for synthesizing similar compounds involves the use of organocatalyzed aza-Henry reaction for the preparation of α-bromo nitroalkanes, and their use in Umpolung Amide Synthesis (UmAS) using an amine, inorganic base, and oxidant .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The molecular formula is C30H29NO3 . The structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex due to the presence of multiple functional groups. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The molecular weight of this compound is 451.56 . More detailed information about its physical and chemical properties such as melting point, boiling point, and density would require further experimental analysis.

Mechanism of Action

Target of Action

It is suggested that the compound forms multiple hydrogen bonds with amino acids , indicating that it may interact with proteins or enzymes in the body.

Mode of Action

The compound’s interaction with its targets involves the formation of hydrogen bonds with amino acids This suggests that the compound may bind to its target proteins or enzymes, potentially altering their function

Biochemical Pathways

The compound’s benzylic structure suggests that it may be involved in reactions at the benzylic position , potentially affecting pathways related to aromatic compounds.

Result of Action

It is suggested that the compound exhibits significant cytotoxic effects , indicating that it may induce cell death or inhibit cell growth.

Properties

IUPAC Name

2-[2,2-diphenylethyl-[(4-phenylmethoxyphenyl)methyl]amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33NO3/c38-36(39)35(32-19-11-4-12-20-32)37(26-34(30-15-7-2-8-16-30)31-17-9-3-10-18-31)25-28-21-23-33(24-22-28)40-27-29-13-5-1-6-14-29/h1-24,34-35H,25-27H2,(H,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZHLWVPJLNZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC(C3=CC=CC=C3)C4=CC=CC=C4)C(C5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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